4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid is an organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the morpholine ring or the tert-butoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl iodide can be used for the deprotection of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine group for further chemical reactions . This property is particularly useful in peptide synthesis and the development of prodrugs.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar in structure due to the presence of the tert-butoxycarbonyl group.
tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature the tert-butoxycarbonyl group as a protecting group for amines.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-5-8-6-13(7-9(17-8)10(14)15)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
XCMJHIBOKJKBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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